molecular formula C15H12F2O B6150566 1-(3-fluorophenyl)-3-(4-fluorophenyl)propan-2-one CAS No. 1098166-20-1

1-(3-fluorophenyl)-3-(4-fluorophenyl)propan-2-one

Cat. No.: B6150566
CAS No.: 1098166-20-1
M. Wt: 246.3
InChI Key:
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Description

1-(3-fluorophenyl)-3-(4-fluorophenyl)propan-2-one is an organic compound characterized by the presence of two fluorophenyl groups attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-3-(4-fluorophenyl)propan-2-one typically involves the reaction of 3-fluorobenzaldehyde with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-fluorophenyl)-3-(4-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The fluorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(3-fluorophenyl)-3-(4-fluorophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-3-(4-fluorophenyl)propan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or allosteric sites, modulating the activity of the target proteins. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

    1-(3-chlorophenyl)-3-(4-chlorophenyl)propan-2-one: Similar structure but with chlorine atoms instead of fluorine.

    1-(3-bromophenyl)-3-(4-bromophenyl)propan-2-one: Bromine atoms replace fluorine, leading to different chemical properties.

    1-(3-methylphenyl)-3-(4-methylphenyl)propan-2-one: Methyl groups instead of fluorine, affecting reactivity and biological activity.

Uniqueness: 1-(3-fluorophenyl)-3-(4-fluorophenyl)propan-2-one is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

1098166-20-1

Molecular Formula

C15H12F2O

Molecular Weight

246.3

Purity

95

Origin of Product

United States

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